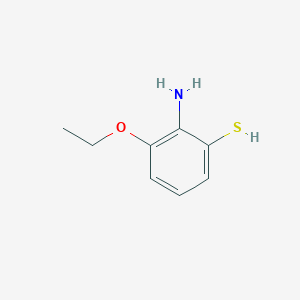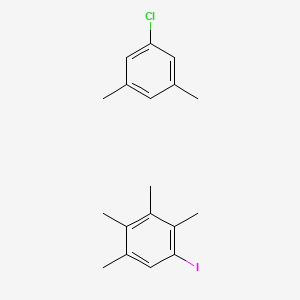
7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including organic synthesis and polymer chemistry. The compound’s structure features a seven-membered ring with an oxygen bridge, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt typically involves the reaction of exo-7-oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride with potassium hydroxide. The reaction is carried out in an aqueous medium, where the anhydride reacts with the base to form the dipotassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion of the anhydride to the salt.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar reaction conditions but is optimized for large-scale synthesis. The process includes the use of high-purity reagents and automated systems to control the reaction parameters. The final product is purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted derivatives with different cations.
Scientific Research Applications
7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. Its unique structure allows it to participate in specific reactions, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
- 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride
- 7-Oxabicyclo(2.2.1)heptane derivatives
Uniqueness
7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt is unique due to its dipotassium salt form, which enhances its solubility and reactivity compared to its anhydride counterpart. This makes it more versatile in various chemical reactions and applications.
Properties
CAS No. |
68758-80-5 |
|---|---|
Molecular Formula |
C8H6K2O5 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
dipotassium;7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C8H8O5.2K/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h1-6H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI Key |
BAANVQIOFIZVQY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


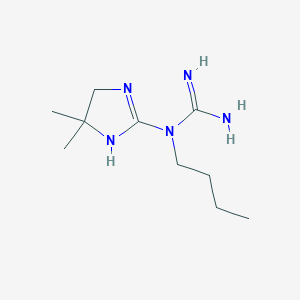
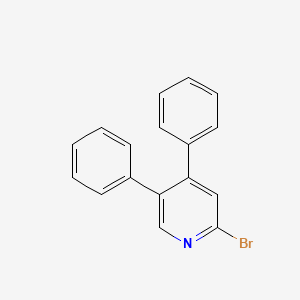
![(7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12818323.png)
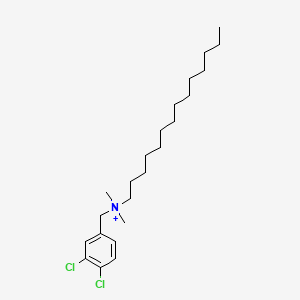
![(5S,6R)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12818326.png)
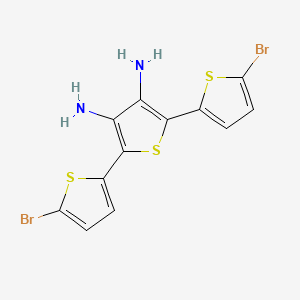
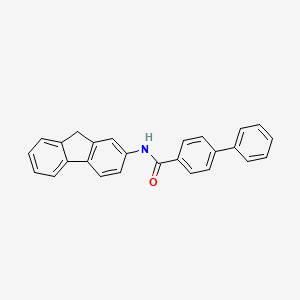
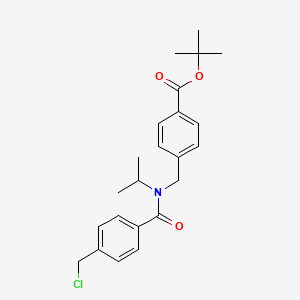
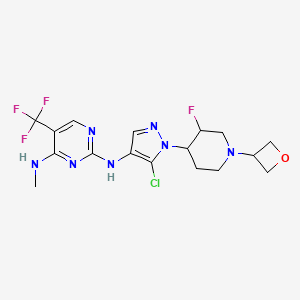
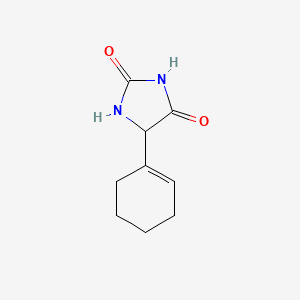
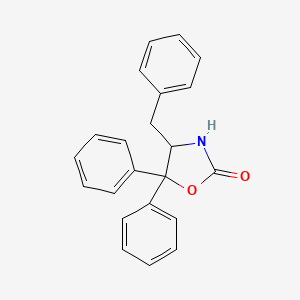
![(6S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12818380.png)
